molecular formula C11H9ClN2O3S2 B8600566 N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide CAS No. 53007-44-6

N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide

Cat. No. B8600566
M. Wt: 316.8 g/mol
InChI Key: JADLWPVJGPSGCQ-UHFFFAOYSA-N
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Patent
US05302724

Procedure details

The procedure of Example 4B was followed with 2-thiophenesulfonamide (4.2 g, 26 mmole) in 40 ml of acetone, 1N NaOH (26 ml, 26 mmole) and 4-chlorophenyl isocyanate (4.0 g, 26 mmole) in 40 ml of acetone. 7 g of named product were obtained
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH2:9])(=[O:8])=[O:7].[OH-].[Na+].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=[O:21])=[CH:15][CH:14]=1>CC(C)=O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]([NH:9][S:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)(=[O:8])=[O:7])=[O:21])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)N
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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